molecular formula C17H12BrN3O2 B3909191 N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

Cat. No.: B3909191
M. Wt: 370.2 g/mol
InChI Key: IQSYSXRZRSVSDW-VXLYETTFSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-oxo-1,2-dihydroquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to certain molecular targets compared to similar compounds without the bromine atom .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-12-7-5-11(6-8-12)10-19-21-17(23)14-9-16(22)20-15-4-2-1-3-13(14)15/h1-10H,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYSXRZRSVSDW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
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N'-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

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